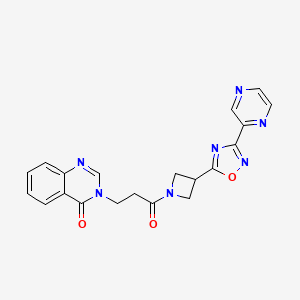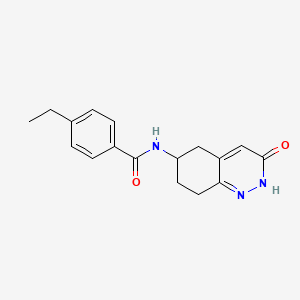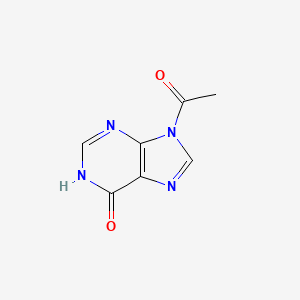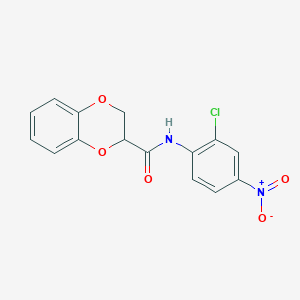![molecular formula C23H22N4O4S2 B2496688 4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895003-19-7](/img/structure/B2496688.png)
4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like “4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” often involves multi-step reactions, including nucleophilic substitution and condensation reactions. The preparation of similar compounds requires careful selection of starting materials and reaction conditions to achieve the desired molecular architecture. For instance, the synthesis of related pyrimidine and benzothiazole derivatives is achieved through reactions involving thiourea, thioformamide, or substituted thioureas in the presence of dimethylformamide and catalytic amounts of potassium carbonate, highlighting the complexity and specificity of synthetic routes for such compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Molecular Structure Analysis
The molecular structure of compounds like “this compound” can be elucidated using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and interactions with other molecules. Analogs of this compound have been characterized to reveal intricate details of their molecular frameworks, demonstrating the importance of molecular structure analysis in the field of chemistry (Chakraborty, Ghosh, Cheemala, Jayaselli, Pal, & Mukherjee, 2007).
Chemical Reactions and Properties
Chemical properties of “this compound” and similar compounds are defined by their functional groups and molecular structure, which determine their reactivity. For example, the presence of benzamide, thiazole, and pyridine units can influence the compound's behavior in chemical reactions, such as nucleophilic substitution or addition reactions. The synthesis and reactivity of related compounds provide insights into the chemical properties and potential applications of such molecules (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Physical Properties Analysis
The physical properties of “this compound” are influenced by its molecular structure. Properties such as solubility, melting point, and crystallinity are crucial for determining the compound's suitability for various applications. Studies on similar compounds have shown how modifications in molecular structure can affect these physical properties, which is essential for designing compounds with desired physical characteristics (Kranjc, Kočevar, & Perdih, 2011).
Chemical Properties Analysis
The chemical properties of “this compound” relate to its reactivity and interactions with other chemicals. These properties are defined by the compound's functional groups, which determine its role in chemical reactions. For instance, the amide group can participate in hydrolysis reactions, while the thiazole unit may engage in electrophilic substitution. Understanding these properties is essential for the compound's application in synthetic chemistry and materials science (Baheti, Kapratwar, & Kuberkar, 2002).
Aplicaciones Científicas De Investigación
Anticancer Activity :
- Synthesis and Anticancer Potential : A study by Vellaiswamy & Ramaswamy (2017) discussed the synthesis of Co(II) complexes involving similar chemical structures. These complexes exhibited potential for anticancer activity, specifically against human breast cancer cell lines.
VEGF Inhibition for Cancer Treatment :
- Selective VEGFR-2 Inhibitors : Research by Borzilleri et al. (2006) identified compounds structurally related to the query compound as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors showed efficacy in cancer treatment models.
Antifungal Properties :
- Efficacy Against Fungi : A study by Jafar et al. (2017) synthesized compounds with a similar chemical framework, demonstrating significant antifungal effects against species like Aspergillus.
COX Inhibition and Analgesic Properties :
- Novel COX Inhibitors : Research by Abu‐Hashem et al. (2020) included the synthesis of novel compounds related to the query, which were effective as cyclooxygenase (COX) inhibitors, with analgesic and anti-inflammatory properties.
Photodynamic Therapy in Cancer :
- Potential in Photodynamic Therapy : A study by Pişkin et al. (2020) synthesized compounds with structural similarities and demonstrated their potential in photodynamic therapy, particularly for cancer treatment.
Antimicrobial Properties :
- New Antimicrobial Compounds : The work of Patel et al. (2011) involved synthesizing new pyridine derivatives with a similar structure, showcasing notable antimicrobial activities.
Serotonin Receptor Antagonism :
- Compounds Affecting Serotonin Receptors : Research by Harada et al. (1995) indicated that compounds structurally related to the query compound could act as potent serotonin-3 (5-HT3) receptor antagonists.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-26(2)33(29,30)18-11-9-17(10-12-18)22(28)27(15-16-6-5-13-24-14-16)23-25-21-19(31-3)7-4-8-20(21)32-23/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKXLEWDCIMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)


![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)


